molecular formula C17H18N2O4 B15017288 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B15017288
M. Wt: 314.34 g/mol
InChI Key: OIQBDQOYVITFRR-GIJQJNRQSA-N
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Description

N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]-2-(3,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazide functional group, which is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]-2-(3,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 2,4-dihydroxybenzaldehyde with 2-(3,4-dimethylphenoxy)acetic acid hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]-2-(3,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]-2-(3,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]-2-(3,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H18N2O4/c1-11-3-6-15(7-12(11)2)23-10-17(22)19-18-9-13-4-5-14(20)8-16(13)21/h3-9,20-21H,10H2,1-2H3,(H,19,22)/b18-9+

InChI Key

OIQBDQOYVITFRR-GIJQJNRQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C=C(C=C2)O)O)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C=C(C=C2)O)O)C

Origin of Product

United States

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